

Distribution Across the Blood-Brain Barrier (BBB)

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Compound Focus: Lorlatinib acetate

CAS No.: 1924207-18-0

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Lorlatinib is explicitly designed for enhanced brain penetration, a key advantage over earlier-generation ALK inhibitors. The table below summarizes the core quantitative and mechanistic data related to its CNS distribution:

Aspect	Key Findings	Significance / Implication
Brain Penetration (PBPK Model)	Brain tissue partition coefficient in mice: 0.7 [1]	Confirms favorable distribution into brain tissue.
Mechanism of BBB Penetration	Does not change P-gp expression; increases permeability by downregulating SPP1 , inhibiting VEGF , TGF-β , Claudin , reducing tight junctions [1]	Passive crossing without active efflux; may actively modulate BBB integrity.
Neuroprotective Effect	Protective effect on SH-SY5Y nerve cells after hypoxia/reoxygenation injury [1]	Suggests potential additional benefit in context of neuronal injury.
Comparative Efficacy	Superior BBB penetration and intracranial efficacy vs. crizotinib [2] [1]	Rationale for its use in patients with brain metastases.

Experimental Protocols for BBB Studies

Here are the methodologies from key studies investigating lorlatinib's interaction with the blood-brain barrier, which you may find useful for experimental design [1].

- **In Vitro Models:**

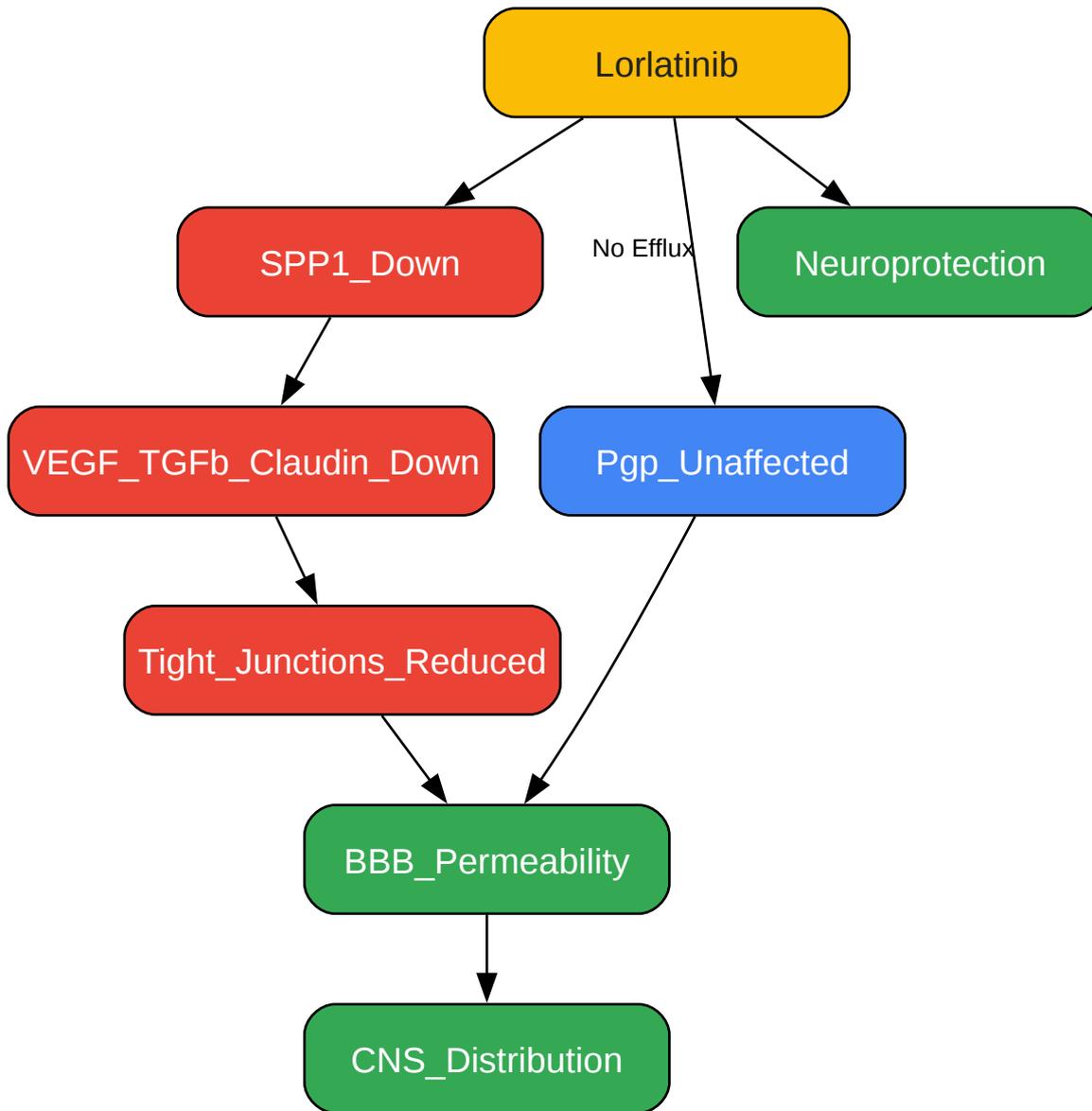
- **Cell Lines Used:** Immortalized human brain microvascular endothelial cells (**HCMEC/D3**), human microvascular endothelial cells (**HMEC-1**), and human umbilical vein endothelial cells (**HUVEC**).
- **Growth Inhibition Assay:** Cells were treated with lorlatinib at dose concentrations of 10, 100, and 1000 $\mu\text{mol/L}$. The inhibitive effects on endothelial cell growth were investigated, likely using assays like CCK-8.
- **Neuroprotection Model:** An oxygen-glucose deprivation/reoxygenation (OGD/R) model was built *in vitro* using **SH-SY5Y** human neuroblastoma cells. The drug-administered group was given lorlatinib at two concentrations (1, 10 $\mu\text{mol/L}$) after 4 hours of hypoxia. The cell survival rate was detected after 24 hours using the **CCK-8 assay**.

- **In Vivo Models:**

- **Animal Model:** Eight-week-old male Sprague-Dawley (SD) rats.
- **Dosing Groups:** Rats were divided into six groups (n=5 each): control, borneol (positive control), lorlatinib single administration, lorlatinib repeated administration, crizotinib single administration, and crizotinib repeated administration.
- **Dosing Regimen:** The lorlatinib single administration group received one dose at **7 mg/kg**. The repeated administration group received the same dose for seven consecutive days.
- **Molecular Analysis:** Rat brain tissue was sequenced. Differentially expressed genes (SPP1, VEGF, TGF- β , Claudin, ZO-1, P-gp) were verified by **Real-Time PCR**.

Signaling Pathways and Workflow

Based on the described mechanisms, the following diagram maps the proposed pathway of lorlatinib's effect on the Blood-Brain Barrier.



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Proposed pathway of lorlatinib's effect on BBB permeability and CNS distribution.

Research Gaps and Future Directions

The available data, while insightful, is not exhaustive. Key gaps remain that your research could address:

- **Comprehensive Tissue Profiling:** A full quantitative profile of **lorlatinib acetate** distribution across major organs (e.g., liver, kidney, lung, muscle) and tumors is lacking. Physiologically Based

Pharmacokinetic (PBPK) modeling could be a valuable approach to predict and validate these parameters [1].

- **Impact of Active Transporters:** While lorlatinib is not a substrate for P-gp, its interaction with other uptake or efflux transporters at the BBB or in other tissues is not fully characterized.
- **Metabolite Distribution:** The tissue distribution profile of the major metabolites of lorlatinib is another area where public data is limited.

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References

1. The underlying mechanisms of lorlatinib penetration across ... [pmc.ncbi.nlm.nih.gov]
2. Efficacy and safety analysis of lorlatinib for ALK-positive ... [bmccancer.biomedcentral.com]

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